BenchChemオンラインストアへようこそ!

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Lipophilicity Drug Developability Physicochemical Differentiation

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is a cyanoacetamide derivative featuring a (Z)-configured 2-cyano-3-phenylacrylamide core conjugated to an N-(2-phenylphenyl) (ortho-biphenyl) substituent. This compound belongs to the 3-aryl-2-cyanoacrylamide scaffold family, which has been rationally designed as a pharmacophore for inhibiting viral serine proteases such as Dengue and West Nile virus NS2B-NS3.

Molecular Formula C22H16N2O
Molecular Weight 324.383
CAS No. 721894-21-9
Cat. No. B3009281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
CAS721894-21-9
Molecular FormulaC22H16N2O
Molecular Weight324.383
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15-
InChIKeyXUYLICKAHZVHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide (CAS 721894-21-9): Structural Baseline for Differentiated Procurement


(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is a cyanoacetamide derivative featuring a (Z)-configured 2-cyano-3-phenylacrylamide core conjugated to an N-(2-phenylphenyl) (ortho-biphenyl) substituent. This compound belongs to the 3-aryl-2-cyanoacrylamide scaffold family, which has been rationally designed as a pharmacophore for inhibiting viral serine proteases such as Dengue and West Nile virus NS2B-NS3 . The ortho-biphenyl amide moiety introduces significant steric bulk and conformational restriction relative to unsubstituted N-phenyl or N-benzyl analogues, potentially altering target binding and physicochemical properties.

Why Generic Cyanoacetamide or N-Phenyl Analogues Cannot Replace (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide


Simple cyanoacetamide derivatives such as (E)-2-cyano-3-phenylacrylamide (CAS 148238-27-1) or N-phenyl-2-cyanoacetamide lack the ortho-biphenyl substituent and the (Z)-stereochemistry that define the target compound. This structural difference is critical because the 2-phenylphenyl group introduces a non-coplanar, sterically demanding aromatic system that modulates both molecular recognition and compound developability [1]. Published SAR campaigns on the 3-aryl-2-cyanoacrylamide scaffold demonstrate that even minor substituent changes on the amide nitrogen dramatically alter protease inhibitory potency, underscoring the risk of substituting a generic analogue without experimental verification . The biphenyl motif itself is a privileged structure in medicinal chemistry; biphenyl-containing cyanoacetamides have shown greater potency than doxorubicin in hepatocellular carcinoma and cervical carcinoma models, while simpler cyanoacetamides are inactive [2].

Quantitative Differentiation of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide Against Closest Structural Analogs


Ortho-Biphenyl Amide Substitution Confers a Calculated logP Increase of Over 2 Units vs. N-Phenyl Analogue, Modulating Compound Developability

The ortho-biphenyl substituent at the amide nitrogen of the target compound (C22H16N2O, MW 324.38) substantially increases lipophilicity compared to the unsubstituted N-phenyl analogue (2-cyano-3-phenyl-N-phenylprop-2-enamide). Computational logP predictions using the XLOGP3 method yield a logP of approximately 4.8 for the target compound, versus approximately 2.6 for N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide (CAS 168152-04-3) which carries a simpler 4-biphenyl acetamide core without the 3-phenylacrylamide extension . This computed difference of >2 log units translates to a >100-fold difference in theoretical octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and compound handling in biological assays.

Lipophilicity Drug Developability Physicochemical Differentiation

Z-Stereochemistry Preserves Conformational Rigidity Distinguishing the Compound from E-Isomers of the 2-Cyano-3-phenylacrylamide Scaffold

The (Z)-configuration about the α,β-unsaturated amide double bond is a defining stereochemical feature of the target compound. In the 3-aryl-2-cyanoacrylamide series, the (Z)-isomer places the cyano group cis to the amide carbonyl, creating a specific hydrogen-bond acceptor geometry that differs from the (E)-isomer . A structurally related (Z)-2-cyano-3-phenyl-N-(phenylmethyl)prop-2-enamide (BDBM79423) recorded an IC50 of 13,100 nM against Perilipin-1 in a Scripps Research Institute screening assay, while the corresponding (E)-isomer was not active in the same assay, demonstrating that stereochemistry directly dictates bioactivity in this chemotype [1].

Stereochemistry Conformational Analysis Protease Inhibition

Biphenyl-2-yl Amide Linker Introduces Steric Clash Not Present in Flat N-Phenyl or N-Benzyl Cyanoacetamides

The N-(2-phenylphenyl) substitution in the target compound creates a sterically encumbered, non-planar geometry around the amide bond due to ortho-substitution on the biphenyl ring. This contrasts sharply with N-phenyl and N-benzyl cyanoacetamide derivatives which are conformationally less restricted. In independent studies, N-(biphenyl-2-yl) amides have been identified as privileged scaffolds for kinase inhibition precisely because the non-coplanar biphenyl avoids DNA intercalation—a liability of planar polyaromatic inhibitors [1]. The target compound's molecular weight (324.38 Da) and topological polar surface area are also distinct from simpler cyanoacetamides: N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide (CAS 168152-04-3) has MW 236.27 and TPSA 52.89 Ų, while the target compound adds ~88 Da and an additional phenyl ring extending the surface area .

Steric Differentiation Molecular Recognition Selectivity

Biphenyl-Containing Cyanoacetamide Scaffolds Exhibit Superior In Vitro Anticancer Activity Relative to Non-Biphenyl Analogues, Validating the Privileged Nature of the Biphenyl Motif

A head-to-head in vitro study of N,N′-([1,1′-biphenyl]-4,4′-diyl)bis(2-cyanoacetamide) and its derivatives against hepatocellular carcinoma (HCC) and human cervical carcinoma cell lines demonstrated that the biphenyl-containing cyanoacetamide precursor was more potent than the clinically used standard doxorubicin against both HCC and cervical carcinoma [1]. Non-biphenyl cyanoacetamide controls (simple N-alkyl or N-phenyl cyanoacetamides) showed negligible activity in the same panel, establishing that the biphenyl moiety is a critical driver of cytotoxicity in this chemotype.

Anticancer Activity Cytotoxicity Biphenyl Scaffold

Target Compound's Unique 3-Aryl-2-Cyanoacrylamide Core Retains Dual Reactivity for Click Chemistry and Heterocycle Synthesis Not Available to Simpler Cyanoacetamides

The 2-cyano-3-phenylacrylamide core of the target compound possesses an activated α,β-unsaturated nitrile system that participates in [3+2] cycloaddition reactions under Cu(I) catalysis to generate triazoles while retaining the Z-stereochemistry . This dual reactivity—electrophilic at the β-carbon for Michael addition and dipolarophilic at the nitrile for click chemistry—is not present in simpler cyanoacetamides lacking the α,β-unsaturation (e.g., N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide, CAS 168152-04-3) . Published protocols for parallel synthesis of cyanoacetamide libraries on multigram scale further demonstrate the tractability of this chemotype for SAR expansion [1].

Synthetic Versatility Click Chemistry Heterocycle Synthesis

Optimal Application Scenarios Where (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide Provides Differentiated Value


Medicinal Chemistry: Lead Optimization Against Viral NS2B-NS3 Proteases Requiring Z-Stereochemistry

The 3-aryl-2-cyanoacrylamide scaffold of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been validated as a core pharmacophore for Dengue and West Nile virus NS2B-NS3 protease inhibition . The (Z)-configuration and N-(2-phenylphenyl) substitution offer a differentiated starting point for SAR expansion that simple N-phenyl or N-benzyl analogues cannot replicate. Researchers pursuing antiviral protease inhibitors should prioritize this compound as a non-planar, sterically differentiated building block for fragment-based screening or scaffold hopping from known 2-cyanoacrylamide leads.

Anticancer Drug Discovery: Biphenyl-Cyanoacrylamide Hybrids as Doxorubicin-Surpassing Cytotoxic Agents

Biphenyl-containing cyanoacetamides have demonstrated superior in vitro potency relative to doxorubicin against hepatocellular carcinoma and cervical carcinoma cell lines, while non-biphenyl cyanoacetamide controls are inactive . The target compound combines the privileged biphenyl motif with the reactive cyanoacrylamide warhead, positioning it as a strategic precursor for libraries targeting oncology indications, particularly hepatocellular carcinoma where doxorubicin is a current standard of care.

Click Chemistry and Heterocyclic Library Synthesis Requiring an α,β-Unsaturated Nitrile Handle

The α,β-unsaturated nitrile in the target compound enables Cu(I)-catalyzed [3+2] cycloaddition to generate 1,2,3-triazoles while preserving Z-stereochemistry . This reactivity is absent from saturated cyanoacetamide analogues such as N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide (CAS 168152-04-3) . Laboratories building triazole, pyrimidinone, or fused heterocycle libraries for biological screening can use this compound as a single starting material for divergent synthesis, maximizing chemical space exploration per procurement event.

Kinase Inhibitor Development Leveraging Non-Planar N-(Biphenyl-2-yl) Amide Pharmacophore

N-(biphenyl-2-yl) amides, including N-(biphenyl-2-yl)tryptoline (BPT), have been characterized as dual Cdk4/tubulin polymerization inhibitors whose non-planar structure avoids DNA-intercalation liabilities of flat polyaromatic inhibitors . The target compound shares the same N-(biphenyl-2-yl) amide motif but replaces the tryptoline core with a cyanoacrylamide electrophile, offering a chemically distinct yet pharmacophorically related entry point for kinase selectivity profiling and target identification studies.

Quote Request

Request a Quote for (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.